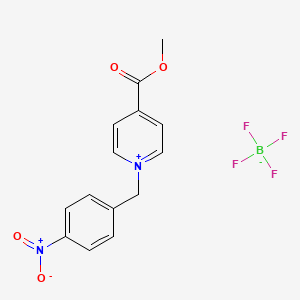

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate

描述

4-(4-Nitrobenzyl)pyridine is a chemical compound with the molecular formula C12H10N2O2 . It is used in spectroscopic methods for the determination of phosgene and in tests for alkylating agents .

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrobenzyl)pyridine consists of a pyridine ring attached to a nitrobenzyl group . The InChI Key is MNHKUCBXXMFQDM-UHFFFAOYSA-N .Chemical Reactions Analysis

4-(4-Nitrobenzyl)pyridine has been used in tests for alkylating agents following chemical oxidative activation .Physical And Chemical Properties Analysis

4-(4-Nitrobenzyl)pyridine appears as a light yellow crystalline powder or crystals . It has a melting point of 69°C to 72°C . It is soluble in acetone but insoluble in water .科学研究应用

Photocatalysis and Environmental Remediation

- Significance : The photoactive nature of MNBP makes it promising for environmental pollution abatement .

Selective Oxidation of Aromatic Alcohols

- Results : The selectivities achieved by MNBP were significantly higher (up to four times) than those of commercial rutile TiO2 samples .

Chemical Synthesis and Organic Transformations

作用机制

Target of Action

The primary target of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is Nitroreductase (NTR), an enzyme overexpressed in the hypoxic tumor microenvironment . NTR serves as a specific recognition site for tumor diagnosis in clinical trials .

Mode of Action

The compound, referred to as NTR probe (ZJ), is constructed on the structure of a pyrimidine derivative with a 4-aminobenzyl carbamate group . ZJ exhibits responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition . In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate group in ZJ can be reduced to a 4-aminobenzyl carbamate group by NTR .

Biochemical Pathways

Due to its self-immolative nature, the 4-aminobenzyl carbamate of the amino acid is released on the pyrimidine, resulting in the recovery of ZJ’s fluorescence signal . This sensitive fluorescence turn-on process can be completed in as fast as 20 minutes .

Result of Action

The result of the action of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is the visualization of overexpressed NTR in hypoxic cancer cells and zebrafish . This is achieved using two-photon fluorescence microscopy .

Action Environment

The action of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is influenced by the biological environment. The compound shows good stability and specificity for NTR activity sensing, according to negligible biological interference and differentiation among different types of NTR .

属性

IUPAC Name |

methyl 1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxylate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O4.BF4/c1-20-14(17)12-6-8-15(9-7-12)10-11-2-4-13(5-3-11)16(18)19;2-1(3,4)5/h2-9H,10H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUOONCHVJQTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BF4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate | |

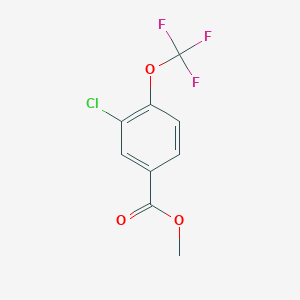

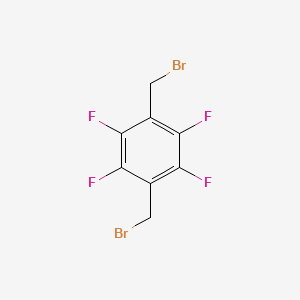

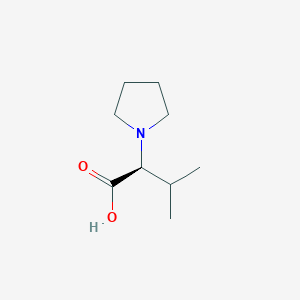

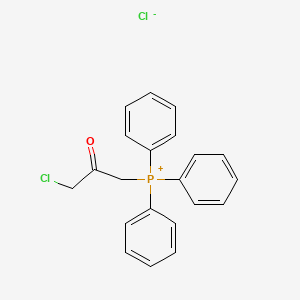

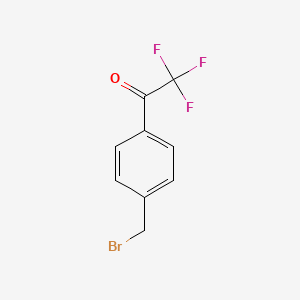

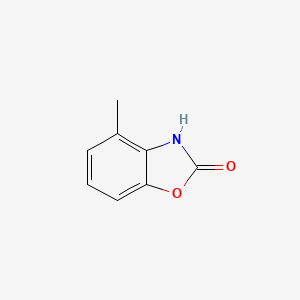

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)